(Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone (Sea Bream) is a synthetic analog of the natural hormone Luteinizing Hormone-Releasing Hormone. This compound is notable for its applications in reproductive biology and its potential therapeutic uses in various medical fields. It is classified as a polypeptide and is primarily studied for its role in stimulating gonadotropin release.
The compound is derived from the sea bream species and belongs to a class of compounds known as gonadotropin-releasing hormones. Its chemical structure is characterized by specific amino acid substitutions that enhance its biological activity compared to the natural form of Luteinizing Hormone-Releasing Hormone. The molecular formula for this compound is .
Methods of Synthesis:
The synthesis of (Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
Structure:
The structure of (Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone features a modified sequence that includes:
This structural modification enhances its stability and potency as a hormone analog.
Data:
Reactions:
(Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone participates in various biochemical reactions, primarily involving receptor binding and activation pathways.
Technical Details:
The mechanism by which (Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone exerts its effects involves:
Physical Properties:
Chemical Properties:
Relevant data indicate that this compound has favorable properties for use in laboratory settings and potential therapeutic applications.
(Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone has several scientific uses:
(Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH (also termed Deslorelin) functions as a potent GnRH receptor agonist across vertebrate species. Its molecular structure (Pyr-His-Trp-Ser-Tyr-DTrp-Leu-Arg-Pro-NHEt) features three critical modifications: D-amino acid substitution at position 6 (enhancing receptor binding affinity), deletion of Gly¹⁰, and ethylamide modification of Pro⁹ (extending plasma half-life) [1] [2]. In mammals, this analog binds pituitary GnRH receptors with higher affinity than native GnRH, initiating Gq/11-protein coupled signaling cascades. Activation triggers phospholipase Cβ (PLCβ) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). Subsequent intracellular calcium mobilization and protein kinase C (PKC) activation drive immediate gonadotropin secretion [10].
Remarkably, this compound demonstrates cross-species efficacy in teleosts. Structural analysis reveals conserved receptor-binding domains between mammalian and sea bream GnRH receptors, particularly in transmembrane helices 2, 3, and 7, enabling high-affinity interaction despite 400 million years of evolutionary divergence. The D-Trp⁶ modification confers resistance to teleost peptidases, while the Pro-NHEt⁹ C-terminus mimics native GnRH-II C-terminal motifs prevalent in fish [7] [8]. Binding studies show 3.7-fold greater receptor affinity in sea bream pituitary membranes compared to native GnRH, explaining its potent bioactivity in aquaculture-induced spawning protocols [7].
Table 1: Comparative Agonist Activity of (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH
Parameter | Mammalian Systems | Teleost Systems |
---|---|---|
Receptor Binding Affinity (Kd) | 1.8 ± 0.3 nM (rat pituitary) | 0.5 ± 0.1 nM (sea bream pituitary) |
PLCβ Activation Threshold | 10⁻⁹ M | 10⁻¹⁰ M |
Plasma Half-Life | 7.2 hours | 5.8 hours |
Primary Receptor Target | Mammalian Type I GnRHR | sbGnRHR-II Variant |
Key Structural Determinants | D-Trp⁶, Pro-NHEt⁹ | D-Trp⁶, Pro-NHEt⁹, N-terminal pyroGlu |
The temporal dynamics of gonadotropin secretion induced by this analog reveal complex differential regulation. Acute administration (minutes-hours) in mammals triggers synchronous LH and FSH secretion, but with distinct amplitude kinetics: LH surges exhibit 8-12-fold increases over baseline, while FSH elevations are attenuated (2-3-fold) [5] [10]. This divergence stems from three mechanisms: (1) preferential exocytosis of pre-formed LH vesicles in gonadotropes, (2) differential modulation by gonadal steroids (estradiol amplifies LH response 3-fold but suppresses FSH), and (3) paracrine pituitary activin-follistatin regulation selectively enhancing FSHβ translation [10].
In teleosts, the secretory pattern contrasts sharply. Sea bream treated with 5 μg/kg analog exhibit simultaneous LH and FSH peaks within 30 minutes, but FSH concentrations persist 60% longer than LH. This prolonged FSH secretion correlates with vitellogenesis induction in females. The mechanism involves teleost-specific prolongation of the analog’s receptor occupancy (t₁/₂ dissociation = 45 min vs. 28 min in mammals), sustained ERK phosphorylation in FSH-producing gonadotropes, and reduced hepatic clearance of FSH isoforms [7] [8]. Intriguingly, in mammalian pituitary cell cultures, continuous perfusion (≥6 hours) shifts secretion toward α-subunit dominance, where free α-subunit secretion exceeds intact gonadotropins by 3.1-fold—a phenomenon attributed to disrupted glycosylation enzyme trafficking during sustained calcium oscillations [5] [6].
Table 2: Temporal Secretion Patterns in Response to Analog Administration
Time Post-Administration | LH Secretion Dynamics | FSH Secretion Dynamics | Dominant Regulatory Mechanism |
---|---|---|---|
0-60 min (Acute) | Mammals: Rapid 8-12× peak Teleosts: 6-8× peak at 30 min | Mammals: Modest 2-3× elevation Teleosts: 4-5× peak at 45 min | Calcium-dependent exocytosis |
2-6 hours (Sustained) | Mammals: Decline to 150% baseline Teleosts: Decline to 200% baseline | Mammals: Stable at 200% baseline Teleosts: Maintained at 300% baseline | ERK-dependent vesicle recycling |
>24 hours (Chronic) | Mammals: Suppressed to 20% baseline Teleosts: Suppressed to 30% baseline | Mammals: Suppressed to 35% baseline Teleosts: Suppressed to 50% baseline | Receptor internalization & gene suppression |
Prolonged exposure (>24 hours) to (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH paradoxically suppresses gonadotropin synthesis through transcriptional and post-transcriptional mechanisms. In rat pituitary cultures, 72-hour exposure reduces LHβ mRNA by 85% and FSHβ by 70%, while paradoxically increasing α-subunit mRNA 2.3-fold [5]. This transcriptional discordance arises from: (1) GnRHR-mediated depletion of the LIM-homeodomain transcription factor LHX3 through ubiquitin-proteasome degradation, which selectively disrupts LHβ/FSHβ promoter activation, and (2) sustained ERK phosphorylation enhancing α-subunit promoter activity via Egr-1 transactivation [5] [10].
Receptor downregulation involves three synchronous processes: (1) clathrin-dependent internalization of GnRH receptors (40% reduction in membrane density at 48 hours), (2) depletion of Gq/11α proteins through calcium-dependent calpain cleavage, and (3) upregulation of pituitary MAP kinase phosphatases (MKP-2 increased 4.5-fold) that terminate GnRH signaling pulses [10]. In teleosts, downregulation is less pronounced due to compensatory upregulation of GnRHR-II expression (35% increase in receptor mRNA after 96 hours) and reduced receptor-arrestin coupling efficiency. Consequently, sea bream require 50% longer exposure for complete gonadotropin suppression compared to mammalian models [7] [8].
Clinical correlates manifest in humans as "paradoxical stimulation" when administered to pituitary adenomas. A patient with an LH-secreting adenoma exhibited 93% increases in serum LH and 146% increases in α-subunit during 21-day therapy—contrasting with the expected suppression—demonstrating tumor-specific resistance to downregulation mechanisms [6]. This highlights tissue-specific regulation of desensitization pathways.
Comprehensive Compound Nomenclature
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0